Ethyl 4-(trifluoromethyl)benzene-1-carboximidate
Description
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)benzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWJBTBBKXKOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated process control ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)benzene-1-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethyl)benzoic acid.
Reduction: Formation of ethyl 4-(trifluoromethyl)benzene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
Ethyl 4-(trifluoromethyl)benzene-1-carboximidate serves as an important intermediate in organic synthesis. Its trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable component in drug design. The compound has been utilized in:
- Formation of Amides and Peptides : The imidate functionality allows for the efficient formation of amides and peptides through coupling reactions with amines. This is particularly useful in synthesizing complex biomolecules where peptide bonds are essential.
- Synthesis of Fluorinated Compounds : The presence of the trifluoromethyl group enables the introduction of fluorine into various organic frameworks, which can significantly alter the biological activity and pharmacokinetics of the resulting compounds.
Recent studies have highlighted the biological activity of this compound, particularly its role as an enzyme inhibitor.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting diseases where these enzymes play a critical role. For instance, studies have shown that it affects aminopeptidases, which are crucial in peptide metabolism and immune responses .
- Cancer Research : The compound's ability to modulate enzyme activity has implications in cancer therapy. By inhibiting enzymes that promote tumor growth or metastasis, this compound could potentially enhance the efficacy of existing cancer treatments .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carboximidate group can form covalent bonds with nucleophilic sites in target molecules, leading to modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of ethyl 4-(trifluoromethyl)benzene-1-carboximidate, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Functional Group Influence :
- Compared to 7-trifluoromethyl-benzo[b]thiophene-2-carbaldehyde , this compound lacks a heterocyclic system (e.g., benzothiophene) but shares the -CF₃ group. The carboximidate group offers nucleophilic reactivity, whereas the aldehyde in the benzothiophene derivative is electrophilic, highlighting divergent synthetic utilities .
- The carbamate derivative in incorporates a trifluoromethyl-imidazole moiety, which is bulkier and more electron-deficient than the benzene-carboximidate system. This structural difference suggests distinct biological targeting (e.g., kinase inhibition) compared to the simpler carboximidate .
Physicochemical Properties: The hydrochloride salt of this compound has a higher molecular weight (253.65 vs. 217.19) and improved aqueous solubility compared to the free base, making it preferable for reactions in polar solvents . Non-fluorinated analogs (e.g., ethyl benzene-1-carboximidate) lack the -CF₃ group, resulting in lower thermal stability and reduced resistance to metabolic degradation.
Synthetic Utility :
- Ethyl carboximidates are often employed as precursors to amidines or heterocycles via nucleophilic substitution. In contrast, carbamate derivatives () are typically used as protecting groups or bioactive motifs in drug candidates .
Biological Activity
Ethyl 4-(trifluoromethyl)benzene-1-carboximidate is a compound of significant interest in the fields of chemistry and biology due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity, facilitating membrane penetration. The carboximidate moiety allows for covalent interactions with nucleophilic sites in biological targets, making it a valuable biochemical probe.
The mechanism of action involves the following:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, enhancing bioavailability.
- Covalent Bond Formation : The carboximidate group can form stable covalent bonds with nucleophiles, potentially modulating various biological pathways.
- Biochemical Probing : It has been investigated for its role in probing biochemical pathways due to its ability to interact selectively with specific molecular targets.
Pharmacological Properties
This compound has been explored for various pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, although detailed mechanisms remain under investigation.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer and metabolic disorders .
Case Studies
- Inhibition of Enzymatic Activity :
- Cellular Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl & carboximidate groups | Enzyme inhibition, potential antimicrobial |
| 4-(Trifluoromethyl)benzene-1-sulfonyl chloride | Sulfonyl group | Broad-spectrum antimicrobial |
| 4-(Trifluoromethyl)phenyl isothiocyanate | Isothiocyanate group | Anticancer properties |
Research Findings
Recent findings highlight the versatility of this compound in various applications:
- Synthesis Applications : It serves as a building block for synthesizing complex organic molecules, indicating its utility in organic chemistry and materials science.
- Advanced Materials Development : The compound is also being explored for its potential in developing advanced materials due to its unique chemical properties.
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-(trifluoromethyl)benzene-1-carboximidate, and how can reaction efficiency be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl esters are often used as intermediates in imidate formation. A comparable protocol involves reacting 4-(trifluoromethyl)benzoyl chloride with ethanolamine derivatives under controlled pH and temperature (e.g., 0–5°C to minimize side reactions) . Optimization strategies include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate imidate formation.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 93.4% yield reported in similar trifluoromethyl-phenyl derivatives) .
- Purity Monitoring : Employ LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes under acidic conditions) to track progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
